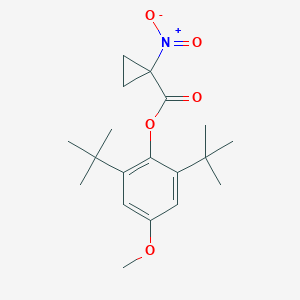
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate, also known as DTB-MeO-NO2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to reduce inflammation and tumor growth. It has also been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One advantage of using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it a useful starting material for the synthesis of new materials and drugs.
However, one limitation of using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate. One area of research is in the development of new drugs based on 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate. Researchers could explore the potential of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate as a treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Another area of research is in the synthesis of new materials using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate as a starting material. Researchers could explore the potential of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Overall, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is a promising compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development and materials science.
Synthesis Methods
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 4-methoxyphenylacetate with nitromethane in the presence of sodium hydride. This reaction results in the formation of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate, which can be purified through column chromatography.
Scientific Research Applications
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
Another area of research is in the field of materials science. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been used as a starting material for the synthesis of new materials with unique properties. For example, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been used to synthesize a new class of polymeric materials that exhibit high thermal stability and mechanical strength.
properties
CAS RN |
104755-90-0 |
|---|---|
Product Name |
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate |
Molecular Formula |
C19H27NO5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methoxyphenyl) 1-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-17(2,3)13-10-12(24-7)11-14(18(4,5)6)15(13)25-16(21)19(8-9-19)20(22)23/h10-11H,8-9H2,1-7H3 |
InChI Key |
BANYMWIJEUJLIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C2(CC2)[N+](=O)[O-])C(C)(C)C)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C2(CC2)[N+](=O)[O-])C(C)(C)C)OC |
synonyms |
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
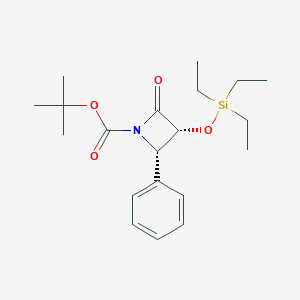
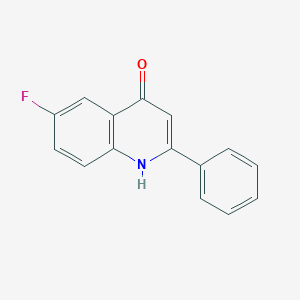
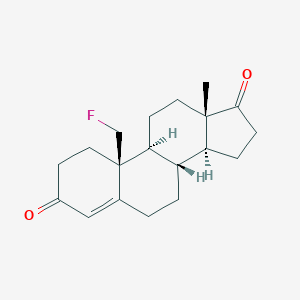
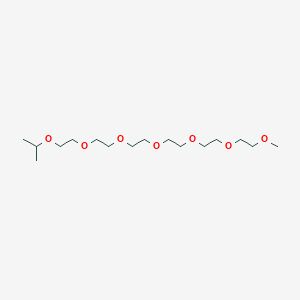
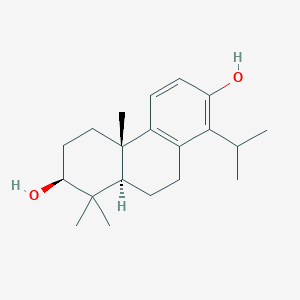
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
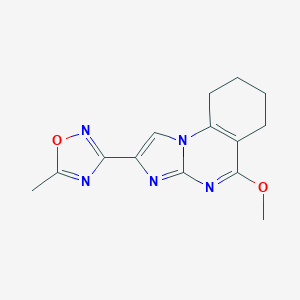
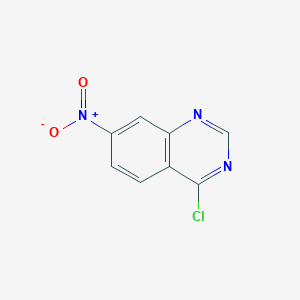
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
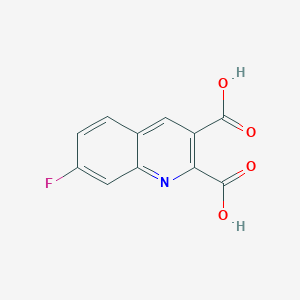
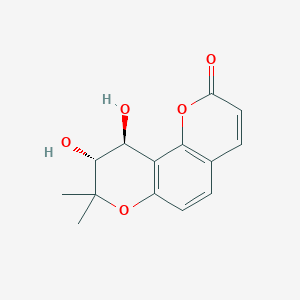
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)